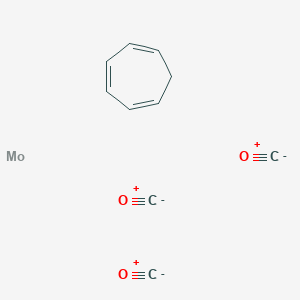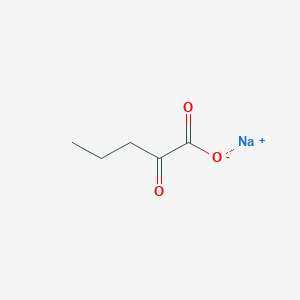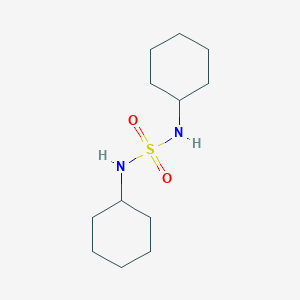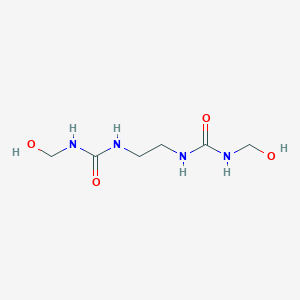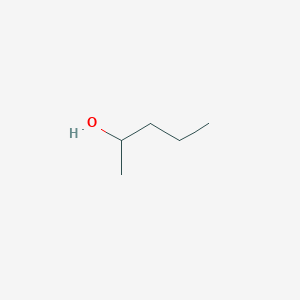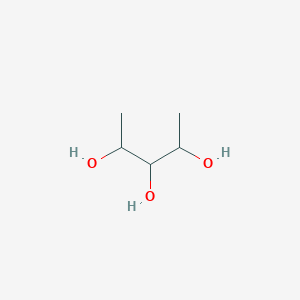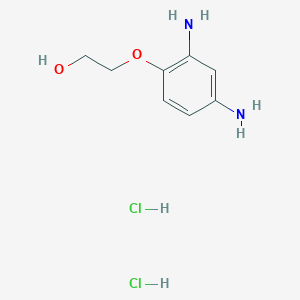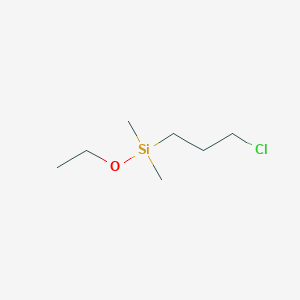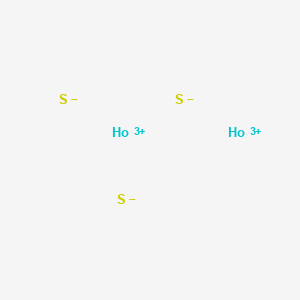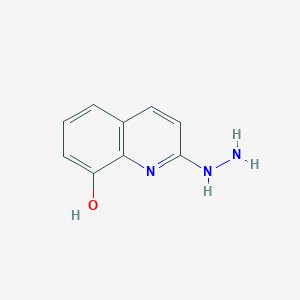
2-Hydrazinylquinolin-8-ol
Vue d'ensemble
Description
2-Hydrazinylquinolin-8-ol is a chemical compound with the CAS Number: 15011-37-7 . It has a molecular weight of 175.19 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for 2-Hydrazinylquinolin-8-ol is 1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7 (13)9 (6)11-8/h1-5,13H,10H2, (H,11,12) . This indicates the molecular structure of the compound. Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
2-Hydrazinylquinolin-8-ol is a powder at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions .Applications De Recherche Scientifique
Antimicrobial Research
Compounds similar to 2-Hydrazinylquinolin-8-ol, such as 8-Hydroxyquinolines, have been studied for their antimicrobial properties . These compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The methods of application typically involve in vitro testing against various bacterial strains, and the outcomes are usually measured in terms of the minimum inhibitory concentration (MIC) of the compound that is required to inhibit bacterial growth .
Anticancer Research
Quinoline derivatives, which include compounds like 2-Hydrazinylquinolin-8-ol, have been studied for their potential anticancer properties . These compounds have been synthesized and tested against various cancer cell lines in vitro . The methods of application often involve treating cancer cells with the compound and then assessing cell viability, proliferation, and apoptosis .
Antifungal Research
Quinoline-based compounds have also been explored for their antifungal properties . The methods of application typically involve in vitro testing against various fungal strains, and the outcomes are usually measured in terms of the MIC of the compound that is required to inhibit fungal growth .
Alzheimer’s Disease Research
Some quinoline derivatives have been studied for their potential use in Alzheimer’s disease treatment . These compounds have been investigated for their ability to interact with beta-amyloid plaques, which are a key feature of Alzheimer’s disease .
Bioactivity Research
Quinoline derivatives have been studied for their bioactivity, which refers to the interaction of the compound with biological systems . This research often involves in vitro testing to assess the compound’s effects on various biological targets .
Cancer Research
Nanomaterials, which can include compounds like 2-Hydrazinylquinolin-8-ol, have been explored for their potential use in cancer therapy . These compounds can be used to deliver drugs directly to cancer cells, improving the effectiveness of the treatment and reducing side effects .
Antiviral Research
Quinoline derivatives have been studied for their potential antiviral properties . These compounds have been tested against various viruses in vitro. The methods of application often involve treating virus-infected cells with the compound and then assessing viral replication .
Anti-Inflammatory Research
Some quinoline derivatives have been investigated for their anti-inflammatory effects . These studies often involve in vitro testing to assess the compound’s effects on various inflammatory markers .
Antimalarial Research
Quinoline-based compounds have been extensively studied for their antimalarial properties . The methods of application typically involve in vitro testing against various strains of the malaria parasite .
Antioxidant Research
Quinoline derivatives have also been explored for their antioxidant properties . This research often involves in vitro testing to assess the compound’s ability to neutralize free radicals .
Neurodegenerative Diseases Research
Some quinoline derivatives have been studied for their potential use in the treatment of neurodegenerative diseases . These compounds have been investigated for their ability to interact with various targets associated with neurodegenerative diseases .
Tuberculosis Research
Quinoline-based compounds have been studied for their potential use in the treatment of tuberculosis . These studies often involve in vitro testing against the tuberculosis bacteria .
Propriétés
IUPAC Name |
2-hydrazinylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJACHAEBSDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295717 | |
| Record name | 2-hydrazinylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylquinolin-8-ol | |
CAS RN |
15011-37-7 | |
| Record name | 15011-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
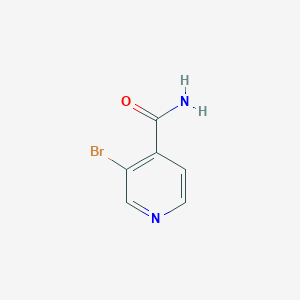
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
